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Compound of Interest

Compound Name: Hexachloroethane

Cat. No.: B051795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

synthesis of chlorosilanes from hydrosilanes utilizing hexachloroethane as a chlorinating

agent. This method, catalyzed by palladium(II) chloride, offers an efficient and mild pathway to

obtain various chlorosilanes, which are crucial intermediates in organic synthesis.[1][2]

Introduction
Chlorosilanes are vital reagents in organic chemistry, primarily used for the protection of

functional groups such as alcohols and amines, and as precursors for other organosilicon

compounds.[1] Traditional methods for their synthesis often require harsh conditions, such as

high temperatures and long reaction times, or involve the use of expensive and toxic

chlorinating agents.[1] The use of hexachloroethane in the presence of a palladium(II)

chloride catalyst presents a highly efficient alternative, allowing for the conversion of

hydrosilanes to chlorosilanes under mild conditions and often in quantitative yields.[1][2] This

method is notable for its clean and rapid reaction profile.[1]

Reaction Mechanism and Principles
The conversion of hydrosilanes to chlorosilanes using hexachloroethane is catalyzed by

palladium(II) chloride. The proposed general mechanism involves an oxidative addition of the

chlorinating agent (in this case, derived from hexachloroethane) to a Pd(0) species, which is

likely formed in situ. This is followed by a transmetallation step with the hydrosilane and
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subsequent reductive elimination to yield the desired chlorosilane and regenerate the Pd(0)

catalyst.

Data Presentation
The efficiency of the chlorination of triisopropylhydrosilane (TIPS-H) to triisopropylsilyl chloride

(TIPS-Cl) is dependent on the amount of hexachloroethane used. The following table

summarizes the effect of varying hexachloroethane concentration on the reaction yield.

Entry
Hexachloroethane
(mmol)

% Yield Si-Cl % Recovery Si-H

1 0.125 48 52

2 0.17 69 31

3 0.25 90 10

4 0.30 93 7

5 0.50 Quantitative 0

6 0.75 Quantitative 0

Reaction conditions:

Triisopropylhydrosilan

e (TIPS-H) reacted

with hexachloroethane

in the presence of 1%

PdCl2 at room

temperature for 30

minutes. Yields were

determined by 1H

NMR spectroscopy.[1]

This protocol has been successfully applied to a variety of hydrosilanes, demonstrating its

broad scope. The table below provides examples of different hydrosilanes converted to their

corresponding chlorosilanes.
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Entry Hydrosilane Product Yield (%)

1 Triisopropylsilane
Triisopropylsilyl

chloride
99

2 Triethylsilane Triethylsilyl chloride 98

3
tert-

Butyldimethylsilane

tert-Butyldimethylsilyl

chloride
97

4 Triphenylsilane Triphenylsilyl chloride 95

5 Diphenylsilane
Diphenylsilyl

dichloride
96

Reaction conditions:

Hydrosilane reacted

with 0.5 equivalents of

hexachloroethane and

0.5 mol% of PdCl2 at

room temperature for

1 hour. Yields are for

isolated products.[1]

Experimental Protocols
4.1. General Procedure for the Synthesis of Triisopropylsilyl Chloride

This protocol describes a typical experiment for the conversion of triisopropylsilane to

triisopropylsilyl chloride on a 20 mmol scale.

Materials:

Triisopropylsilane (3.16 g, 20 mmol, 1 equivalent)

Hexachloroethane (2.37 g, 10 mmol, 0.5 equivalents)

Palladium(II) chloride (PdCl2) (18.5 mg, 0.1 mmol, 0.5 mol %)

Nitrogen (N2) gas supply
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Round-bottom flask equipped with a magnetic stir bar

Ice bath

Distillation apparatus

Procedure:

To a round-bottom flask under a nitrogen atmosphere, add hexachloroethane and

palladium(II) chloride.

Begin stirring the mixture at room temperature.

Slowly add triisopropylsilane to the stirred mixture over a period of 2 minutes. Caution: The

reaction is exothermic, and for larger scale reactions, cooling with an ice bath is

recommended.[1]

The reaction mixture will become homogeneous after approximately 5 minutes.

Continue stirring the reaction mixture for 1 hour at room temperature.

After 1 hour, the crude product is purified by vacuum distillation (bp 98 °C, 20 mmHg) to yield

triisopropylsilyl chloride.[1]

4.2. Modifications for Other Hydrosilanes

For liquid hydrosilanes, the reaction is typically performed neat (without solvent).[1]

For solid hydrosilanes, such as triphenylsilane, a solvent like tetrahydrofuran (THF) is

required to achieve higher yields.[1]

The amount of hexachloroethane and reaction time may need to be optimized for different

substrates to achieve quantitative conversion.[1]

Safety and Handling
Chlorosilanes are reactive compounds that can react with moisture to produce hydrogen

chloride, which is corrosive and toxic.[3] All manipulations should be carried out under an
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inert atmosphere (e.g., nitrogen or argon).

Hexachloroethane is a suspected carcinogen and an irritant.[2] Handle with appropriate

personal protective equipment in a well-ventilated fume hood.

The reaction can be exothermic, especially on a larger scale.[1] Appropriate cooling

measures should be in place.

Hydrolysis of some chlorosilanes, particularly polychlorosilanes, can form shock-sensitive

gels.[4] While this specific protocol primarily produces monochlorosilanes, caution should

always be exercised when handling chlorosilane byproducts.
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Caption: General reaction scheme for the synthesis of chlorosilanes.
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Caption: Step-by-step experimental workflow for chlorosilane synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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